1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound It belongs to a class of chemicals known for their intricate molecular structures and significant implications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps. One common route begins with the preparation of the adamantane derivative, followed by the attachment of the phenoxy group under controlled conditions. The final steps involve coupling with the dimethylpiperidinyl group and converting the product to its hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the laboratory synthesis while ensuring purity and yield. This process often includes optimized reaction conditions, such as temperature control, use of specific catalysts, and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the adamantane ring can undergo oxidation to introduce functional groups, while the phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary but generally involve precise temperature control and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The primary products of these reactions depend on the specific reagents and conditions used. Oxidation reactions can introduce hydroxyl groups, while reduction reactions typically yield deoxygenated products. Substitution reactions can result in the formation of various derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a model molecule for studying complex organic reactions and mechanisms. Its unique structure provides insights into stereochemistry and reaction dynamics.
Biology: In biological research, the compound has been investigated for its potential interactions with biological macromolecules. Studies have focused on its binding affinities and potential as a biochemical probe.
Medicine: Medical research has explored the compound's potential therapeutic applications. Its molecular structure suggests possible uses as an antiviral, antibacterial, or anticancer agent, pending further studies and clinical trials.
Industry: Industrial applications include its use as an intermediate in the synthesis of other complex organic compounds. Its stability and reactivity make it valuable in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its phenoxy and piperidin-1-yl groups can bind to active sites on enzymes or receptors, modulating their activity. The adamantane structure provides stability and enhances binding affinity, making the compound a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride include other adamantane derivatives and phenoxy-substituted molecules. Examples include 1-adamantylphenol and 3-(4-phenoxyphenyl)piperidine, which share structural similarities but differ in specific functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of the adamantane core with the phenoxy and piperidin-1-yl groups. This arrangement imparts distinct chemical properties and biological activities, setting it apart from other similar molecules.
Conclusion
This compound is a fascinating compound with significant scientific interest. Its complex synthesis, versatile chemical reactions, and wide-ranging applications in research and industry underscore its importance. Further studies will undoubtedly uncover more about its potential and pave the way for new discoveries in chemistry, biology, medicine, and beyond.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2.ClH/c1-18-4-3-5-19(2)27(18)16-24(28)17-29-25-8-6-23(7-9-25)26-13-20-10-21(14-26)12-22(11-20)15-26;/h6-9,18-22,24,28H,3-5,10-17H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHOTRFZTVMQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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